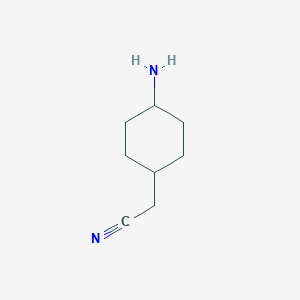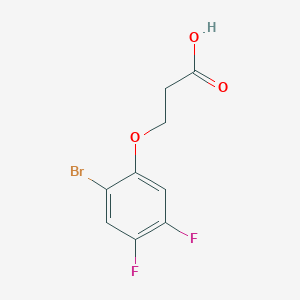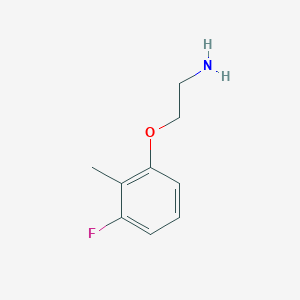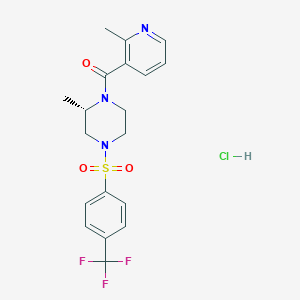
5-溴-2-异丁氧基吡啶
描述
5-Bromo-2-isobutoxypyridine, also known as 5-Bromo-2-isobutoxy-4-pyridinol, is an organic compound belonging to the class of pyridines. It is a colorless liquid with a molecular weight of 207.08 g/mol and a melting point of -84°C. 5-Bromo-2-isobutoxypyridine is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and polymers.
科学研究应用
复杂分子结构的合成
5-溴-2-异丁氧基吡啶及其衍生物被用于合成复杂的分子结构。例如,包括5-溴-2,2'-联吡啶和2,2'-联嘧啶在内的5-溴化和5,5'-二溴化2,2'-联吡啶和2,2'-联嘧啶,这些化合物对于创建金属络合分子杆至关重要。这些化合物的高效合成方法包括Stille偶联和区域选择性锌化过程 (Schwab, Fleischer, & Michl, 2002)。
DNA 复制检测
特异于5-溴脱氧尿嘧啶的单克隆抗体已经开发出来,用于检测低水平的DNA复制。这种应用在体外研究中具有重要意义,可以利用免疫荧光染色方法和流式细胞术逐个细胞地分析DNA合成 (Gratzner, 1982)。
合成用卤素丰富中间体
与5-溴-2-异丁氧基吡啶相关的5-溴-2-氯-4-氟-3-碘吡啶作为合成五取代吡啶的卤素丰富中间体。这些吡啶在药物化学研究中具有价值,为进一步的化学操作提供功能 (Wu et al., 2022)。
细胞周转动力学分析
5-溴-2'-脱氧尿嘧啶(BrdU)被广泛用于测量体内细胞群体的周转。已经开发出数学模型来描述分裂细胞群体中BrdU的摄取和丢失,有助于量化细胞增殖、丢失和来源输入的速率 (Bonhoeffer, Mohri, Ho, & Perelson, 2000)。
线粒体和核DNA合成
氚标记的5-溴-2'-脱氧尿嘧啶已被用于研究大鼠肝脏中线粒体和核脱氧核糖核酸的合成,有助于理解DNA的复制和修复机制 (Gross & Rabinowitz, 1969)。
作用机制
Target of Action
It’s known that brominated compounds often participate in suzuki–miyaura (sm) cross-coupling reactions , which involve transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 5-Bromo-2-isobutoxypyridine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in sm coupling reactions, which are widely applied in organic synthesis . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
As a participant in sm coupling reactions, the compound likely contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action of 5-Bromo-2-isobutoxypyridine can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of the compound and its reagents can impact the efficacy of these reactions .
生化分析
Biochemical Properties
5-Bromo-2-isobutoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of 5-Bromo-2-isobutoxypyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 5-Bromo-2-isobutoxypyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 5-Bromo-2-isobutoxypyridine can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-2-isobutoxypyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 5-Bromo-2-isobutoxypyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-isobutoxypyridine can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-isobutoxypyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 5-Bromo-2-isobutoxypyridine has been associated with changes in cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-isobutoxypyridine vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 5-Bromo-2-isobutoxypyridine can exhibit toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
5-Bromo-2-isobutoxypyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to the formation of various metabolites, which can have different biological activities. The metabolic pathways of 5-Bromo-2-isobutoxypyridine also involve the participation of cofactors, which are essential for the enzymatic reactions .
Transport and Distribution
The transport and distribution of 5-Bromo-2-isobutoxypyridine within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and can bind to various proteins within the cell . This binding can influence its localization and accumulation within different cellular compartments, affecting its overall activity .
Subcellular Localization
The subcellular localization of 5-Bromo-2-isobutoxypyridine is an important determinant of its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 5-Bromo-2-isobutoxypyridine has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
5-bromo-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-9-4-3-8(10)5-11-9/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGNKNXWZBYWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

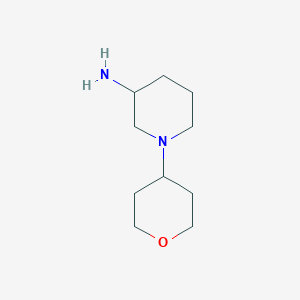
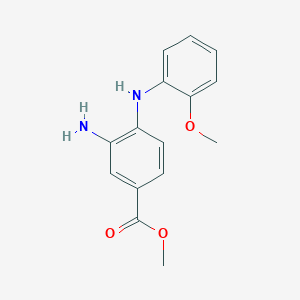
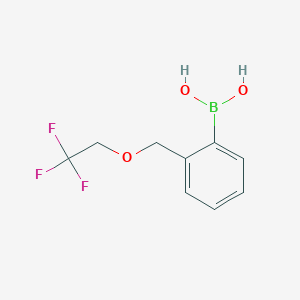
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400851.png)
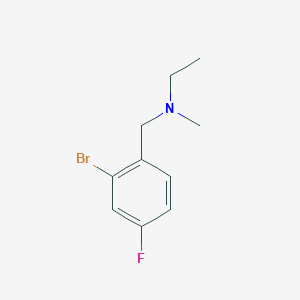

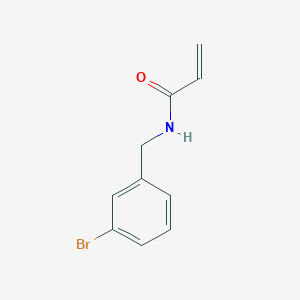
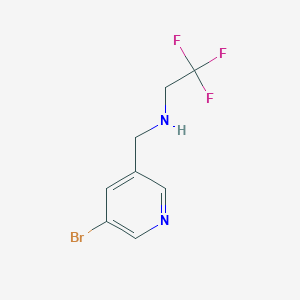
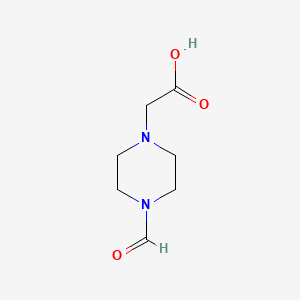
![[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid](/img/structure/B1400862.png)
